molecular formula C18H14N4OS B11048548 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

Cat. No.: B11048548
M. Wt: 334.4 g/mol
InChI Key: VTCOACHAHGGJFB-UHFFFAOYSA-N
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Description

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents such as glacial acetic acid and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including those related to 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone. Quinazoline compounds have been shown to inhibit tyrosine kinase receptors, which are often overexpressed in various cancers such as breast and prostate cancer. These compounds can act as inhibitors of tumor growth and metastasis.

Case Study:
A study evaluated several quinazoline derivatives against HepG2 and MCF-7 cancer cell lines. The derivatives exhibited IC50 values ranging from 10.82 to 31.85 μM , indicating significant cytotoxicity against these cancer cell lines. The study also performed docking studies on thymidylate synthase and dihydrofolate reductase enzymes, which are crucial for DNA synthesis and repair in cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that triazole derivatives possess significant antibacterial and antifungal properties.

Synthesis and Evaluation:
A series of novel triazoloquinazoline derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that several compounds exhibited potent activity against a range of bacterial strains, indicating that modifications to the triazole ring can enhance antimicrobial properties .

Central Nervous System Activity

Another area of interest is the central nervous system (CNS) activity of triazole derivatives. Compounds with a triazole scaffold have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases.

Pharmacological Significance:
Triazole compounds have shown promise in preclinical models for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress . This suggests that this compound may have therapeutic implications in CNS disorders.

Other Therapeutic Applications

The versatility of the quinazoline scaffold allows for modifications that can lead to diverse pharmacological activities:

  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways.
  • Antiviral Activity: Certain quinazoline derivatives have been tested for antiviral activity against various viruses, showing potential as antiviral agents.

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityInhibits tyrosine kinase receptors; cytotoxicity against cancer cell lines ,
Antimicrobial ActivityEffective against bacterial strains; significant antimicrobial properties ,
CNS ActivityPotential neuroprotective effects; modulation of neurotransmitter systems
Other TherapeuticsAnti-inflammatory and antiviral activities ,

Mechanism of Action

The mechanism of action of 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and interact with biomolecular targets, such as adenosine and benzodiazepine receptors . These interactions can lead to various biological effects, including antimicrobial and antitumor activities .

Biological Activity

The compound 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C15H17N5OS
  • IUPAC Name: this compound

This compound features a triazole ring fused with a quinazoline moiety, which is significant for its biological properties.

Antihypertensive Effects

Research has shown that derivatives of triazoloquinazolines exhibit antihypertensive properties. A study evaluated a series of 1,2,4-triazolo[1,5-a]quinazolines and found that some compounds significantly reduced heart rate and blood pressure in animal models. The mechanism appears to involve adrenoblocking effects and modulation of cardiac function .

Cytotoxicity and Anticancer Activity

The compound's derivatives have also been tested for cytotoxic activity against various cancer cell lines. For instance, compounds derived from triazoloquinazolines have shown significant cytotoxicity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these activities ranged from 2.44 to 9.43 μM . The presence of the triazole moiety seems to enhance the binding affinity to DNA, contributing to its anticancer properties.

Study on Antihypertensive Activity

A comprehensive study synthesized several triazoloquinazoline derivatives and assessed their antihypertensive activity using the tail cuff method in rats. The results indicated that specific derivatives completely abolished tachycardia induced by parent compounds, suggesting potential as adrenoblockers .

Cytotoxicity Evaluation

In another study focusing on cytotoxicity against cancer cell lines, various derivatives were tested for their antiproliferative effects. The findings highlighted that certain substitutions on the quinazoline structure significantly impacted the biological activity. For example:

CompoundIC50 (HepG2)IC50 (HCT-116)
Compound 166.29 μM2.44 μM
Compound 178.42 μM7.03 μM
Doxorubicin3.80 μM1.87 μM

These results indicate that modifications in the molecular structure can lead to enhanced cytotoxic activity .

The biological activities of this compound are attributed to several mechanisms:

  • DNA Intercalation: The triazole moiety allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition: Some derivatives act as inhibitors of topoisomerase II, an enzyme critical for DNA unwinding during replication .

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C18H14N4OS/c1-12-19-17-14-9-5-6-10-15(14)20-18(22(17)21-12)24-11-16(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

VTCOACHAHGGJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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